molecular formula C28H42O29 B10784035 Tetragalacturonic acid hydroxymethylester CAS No. 53008-15-4

Tetragalacturonic acid hydroxymethylester

Cat. No.: B10784035
CAS No.: 53008-15-4
M. Wt: 842.6 g/mol
InChI Key: PGQMFCVZFGJVNB-LRVJTQDXSA-N
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Description

Tetragalacturonic acid hydroxymethylester is a linear tetrasaccharide consisting of four hydroxymethyl α-D-galacturonosyl residues linked sequentially (1→4). It is derived from apple pectin and is known for its antihemorrhagic properties. Although it is not used clinically, research in the 1970s suggested that pectin and its analogues, including this compound, may inhibit fibrinolysis in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetragalacturonic acid hydroxymethylester is synthesized through the esterification of tetragalacturonic acid with hydroxymethyl groups. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound involves the extraction of pectin from apple pomace, followed by hydrolysis to obtain tetragalacturonic acid. The tetragalacturonic acid is then subjected to esterification with hydroxymethyl groups using a suitable catalyst. The final product is purified through crystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tetragalacturonic acid hydroxymethylester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Tetragalacturonic acid hydroxymethylester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tetragalacturonic acid hydroxymethylester involves its interaction with fibrinogen and other blood clotting factors. The compound inhibits fibrinolysis by stabilizing the fibrin clot and preventing its degradation. This action is mediated through the binding of this compound to specific sites on fibrinogen, thereby enhancing the stability of the clot .

Comparison with Similar Compounds

Similar Compounds

    Galacturonic acid: A monosaccharide derived from pectin.

    D-galacturonic acid: An isomer of galacturonic acid.

    Polygalacturonic acid: A polymer of galacturonic acid units.

Uniqueness

Tetragalacturonic acid hydroxymethylester is unique due to its specific structure consisting of four hydroxymethyl α-D-galacturonosyl residues linked sequentiallyUnlike its similar compounds, this compound has been specifically studied for its role in inhibiting fibrinolysis and promoting blood clotting .

Properties

CAS No.

53008-15-4

Molecular Formula

C28H42O29

Molecular Weight

842.6 g/mol

IUPAC Name

hydroxymethyl (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-6-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethoxycarbonyl)-6-[(2S,3R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethoxycarbonyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethoxycarbonyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C28H42O29/c29-1-47-22(43)17-6(34)5(33)11(39)26(55-17)53-15-8(36)13(41)28(57-19(15)24(45)49-3-31)54-16-9(37)12(40)27(56-20(16)25(46)50-4-32)52-14-7(35)10(38)21(42)51-18(14)23(44)48-2-30/h5-21,26-42H,1-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20-,21-,26-,27-,28-/m0/s1

InChI Key

PGQMFCVZFGJVNB-LRVJTQDXSA-N

Isomeric SMILES

C(O)OC(=O)[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)OCO)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)OCO)O[C@@H]4[C@@H]([C@H]([C@H](O[C@@H]4C(=O)OCO)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(O)OC(=O)C1C(C(C(C(O1)OC2C(C(C(OC2C(=O)OCO)OC3C(C(C(OC3C(=O)OCO)OC4C(C(C(OC4C(=O)OCO)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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